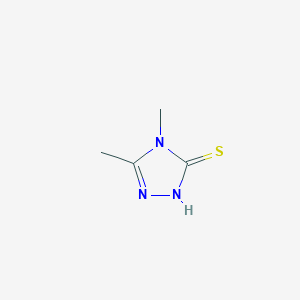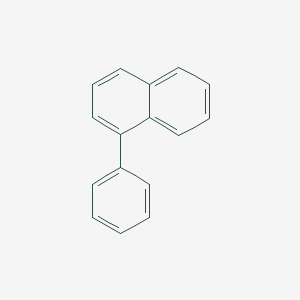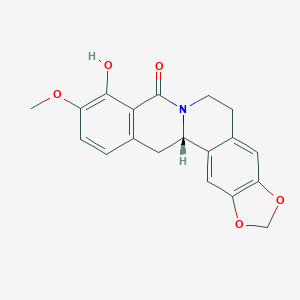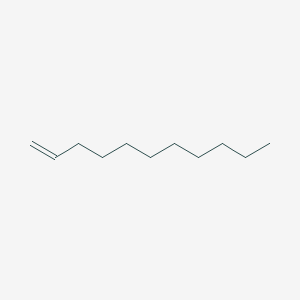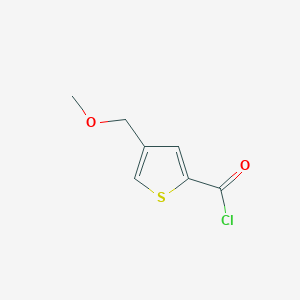![molecular formula C9H16O3 B165210 (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one CAS No. 139609-15-7](/img/structure/B165210.png)
(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one, also known as HPPO, is a chiral cyclic carbonate that has gained attention in recent years due to its potential applications in various fields. HPPO is a versatile compound that can be synthesized in different ways, and its properties make it an attractive candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one is not well understood, but it is believed to involve the formation of a covalent bond between the compound and the target molecule. This covalent bond results in the formation of a stable complex, which can then undergo further reactions.
Effets Biochimiques Et Physiologiques
(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one has been shown to have various biochemical and physiological effects. It has been found to be a potent inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one in lab experiments include its high purity, excellent enantiomeric excess, and versatility. However, the limitations of using (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one include its high cost and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
There are many potential future directions for the use of (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one in scientific research. One possible direction is the development of new synthetic methodologies using (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one as a chiral building block. Another potential direction is the use of (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one as a chiral ligand in asymmetric catalysis. Additionally, the therapeutic potential of (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one and its derivatives could be explored further.
Méthodes De Synthèse
(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one can be synthesized by various methods, including catalytic asymmetric synthesis, enzymatic resolution, and chemical synthesis. One of the most commonly used methods is the catalytic asymmetric synthesis, which involves the use of chiral catalysts to promote the formation of the desired enantiomer. The resulting product is a highly pure compound with excellent enantiomeric excess.
Applications De Recherche Scientifique
(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one has been widely used in scientific research due to its unique properties. It has been found to be an effective chiral building block for the synthesis of various compounds, including chiral drugs, agrochemicals, and materials. (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one has also been used as a chiral ligand in asymmetric catalysis, which has led to the development of new synthetic methodologies.
Propriétés
Numéro CAS |
139609-15-7 |
|---|---|
Nom du produit |
(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one |
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one |
InChI |
InChI=1S/C9H16O3/c1-4-6(10)7-8(5(2)3)12-9(7)11/h5-8,10H,4H2,1-3H3/t6-,7-,8-/m1/s1 |
Clé InChI |
WOCOYZYSHAWJJT-BWZBUEFSSA-N |
SMILES isomérique |
CC[C@H]([C@@H]1[C@H](OC1=O)C(C)C)O |
SMILES |
CCC(C1C(OC1=O)C(C)C)O |
SMILES canonique |
CCC(C1C(OC1=O)C(C)C)O |
Synonymes |
2-Oxetanone,3-(1-hydroxypropyl)-4-(1-methylethyl)-,[3alpha(R*),4bta]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



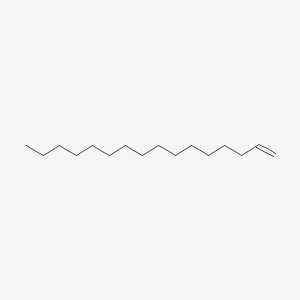
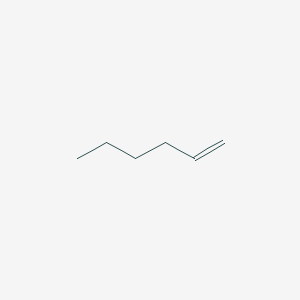
![2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine](/img/structure/B165132.png)
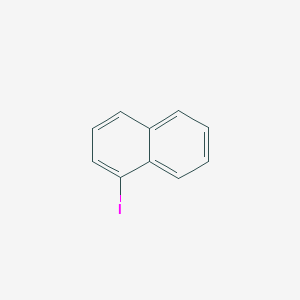
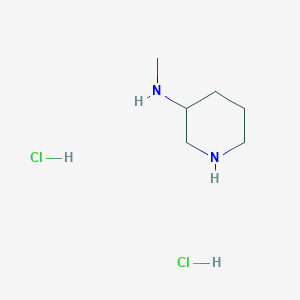
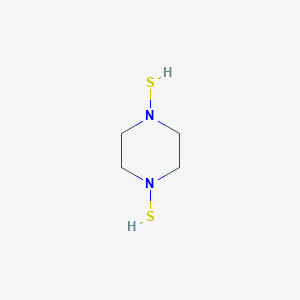
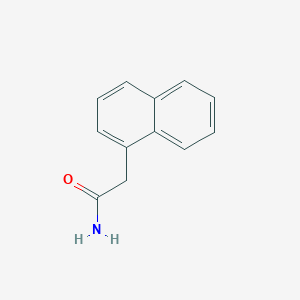
![4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B165148.png)

